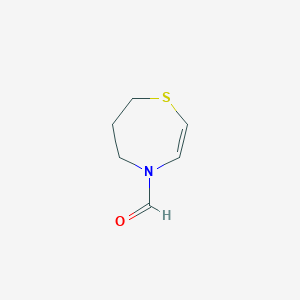
6,7-dihydro-5H-1,4-thiazepine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is an organic compound with the molecular formula C6H9NOS It belongs to the class of thiazepines, which are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 6,7-Dihydro-1,4-thiazepine-4(5H)-carboxylic acid
Reduction: 6,7-Dihydro-1,4-thiazepine-4(5H)-methanol
Substitution: Various substituted thiazepines depending on the nucleophile used
Aplicaciones Científicas De Investigación
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazepine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can modulate biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Thiazepine-4(5H)-carboxylic acid
- 6,7-Dihydro-1,4-thiazepine-4(5H)-methanol
- 1,4-Thiazepine-4(5H)-carboxamide
Uniqueness
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo a variety of chemical reactions that are not possible with similar compounds lacking this group. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications .
Propiedades
Número CAS |
164359-75-5 |
|---|---|
Fórmula molecular |
C6H9NOS |
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-1,4-thiazepine-4-carbaldehyde |
InChI |
InChI=1S/C6H9NOS/c8-6-7-2-1-4-9-5-3-7/h3,5-6H,1-2,4H2 |
Clave InChI |
QZLGBLYNIFDSIU-UHFFFAOYSA-N |
SMILES |
C1CN(C=CSC1)C=O |
SMILES canónico |
C1CN(C=CSC1)C=O |
Sinónimos |
1,4-Thiazepine-4(5H)-carboxaldehyde, 6,7-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















